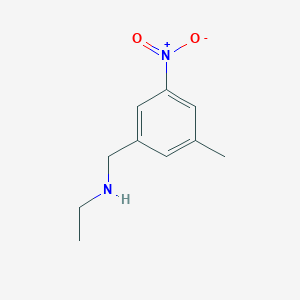
N-ethyl-N-(3-methyl-5-nitrobenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-N-(3-methyl-5-nitrobenzyl)amine: is an organic compound characterized by the presence of an ethyl group, a methyl group, and a nitrobenzyl group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(3-methyl-5-nitrobenzyl)amine typically involves a multi-step process:
Nitration: The starting material, 3-methylbenzylamine, undergoes nitration to introduce the nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitrated product is then subjected to alkylation with ethyl iodide in the presence of a base such as potassium carbonate. This step introduces the ethyl group to the nitrogen atom, forming this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-ethyl-N-(3-methyl-5-nitrobenzyl)amine can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position. Reagents like sodium hydroxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Sodium hydroxide in an ethanol-water mixture at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Reduction: Conversion of the nitro group to an amine group, resulting in N-ethyl-N-(3-methyl-5-aminobenzyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-ethyl-N-(3-methyl-5-nitrobenzyl)amine is used as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nitro group can be reduced in vivo, providing insights into cellular reduction processes.
Medicine
The compound’s derivatives may have potential therapeutic applications. For example, the reduction product, N-ethyl-N-(3-methyl-5-aminobenzyl)amine, could be explored for its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block.
Mechanism of Action
The mechanism by which N-ethyl-N-(3-methyl-5-nitrobenzyl)amine exerts its effects depends on the specific application. In chemical reactions, the presence of the nitro group and the benzylic position plays a crucial role. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the compound. In biological systems, the compound may interact with enzymes or receptors, with the nitro group undergoing reduction to form active metabolites.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(3-methyl-5-nitrobenzyl)amine: Similar structure but with a methyl group instead of an ethyl group.
N-ethyl-N-(3-methylbenzyl)amine: Lacks the nitro group, affecting its reactivity and applications.
N-ethyl-N-(4-nitrobenzyl)amine: Nitro group positioned differently, leading to variations in chemical behavior.
Uniqueness
N-ethyl-N-(3-methyl-5-nitrobenzyl)amine is unique due to the specific positioning of the nitro group and the combination of ethyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-[(3-methyl-5-nitrophenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H14N2O2/c1-3-11-7-9-4-8(2)5-10(6-9)12(13)14/h4-6,11H,3,7H2,1-2H3 |
InChI Key |
ACSFZUCMOQGOLC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=CC(=C1)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



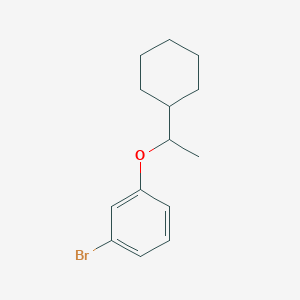

![tert-Butyl 2-[(cyclopentylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B12068529.png)
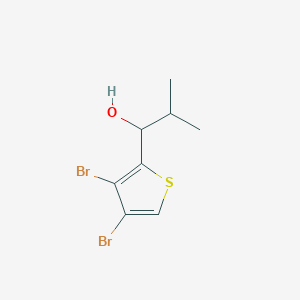
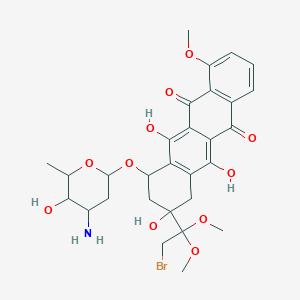
![3-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12068541.png)
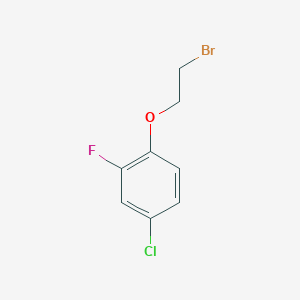

![2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B12068557.png)
![Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-](/img/structure/B12068562.png)

![1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl-](/img/structure/B12068598.png)

